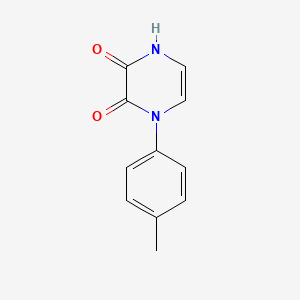

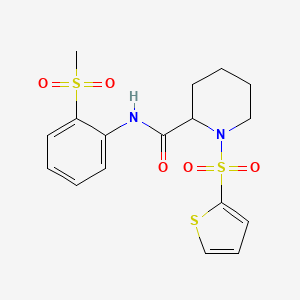

![molecular formula C13H13ClN2O2S B2408804 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-88-1](/img/structure/B2408804.png)

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

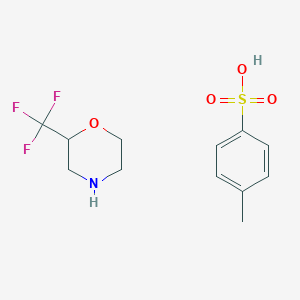

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides, such as 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, typically involves the reaction of sulfonyl chlorides with an amine . A base like pyridine is usually added to absorb the HCl generated during the reaction .Molecular Structure Analysis

The molecular structure of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 .Chemical Reactions Analysis

Sulfonamides, including 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, are relatively unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions, with the N-H bond being deprotonatable .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 . Its refractive index is predicted to be n20D 1.64 . The predicted pKa values are 12.08 and 2.13 .Applications De Recherche Scientifique

Molecular Interactions and Crystal Structure

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide has been extensively studied for its molecular interactions in crystals and solutions. Research includes the analysis of its crystal structure, thermodynamic functions of sublimation, solubility in water and n-octanol, and thermodynamic functions of solubility and solvation processes. This compound's transfer processes from water to n-octanol have been analyzed to establish the main driving forces (Perlovich et al., 2008).

Synthesis and Characterization of Derivatives

There is considerable research into synthesizing and characterizing various derivatives of this compound. Studies have focused on elucidating structures through techniques like NMR, UV–VIS, and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into the conformation and interactions of these derivatives (Subashini et al., 2009).

Antimicrobial Applications

The compound and its derivatives have been explored for antimicrobial applications. Transition metal complexes of this compound have been synthesized and tested for antibacterial and antifungal activities. These studies contribute to the field of pharmaceutical and medical chemistry, particularly in developing new antimicrobial agents (Pervaiz et al., 2020).

Computational Docking Studies

Computational docking studies of novel sulfonamide derivatives, including 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, have been conducted to estimate their binding energy against bacterial receptors. These studies are crucial for understanding the potential antibacterial activities of these compounds and developing new pharmaceuticals (Saleem et al., 2018).

Photodegradation Studies

Investigations into the photodegradation of compounds structurally similar to 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide have been conducted. These studies are significant for understanding the environmental impact and degradation pathways of such compounds (Herrmann et al., 1985).

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide acts by inhibiting and replacing PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This interference prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleic acids, so their absence leads to a lack of nutrition for the bacteria, stopping their growth, development, and reproduction .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction . By interfering with the synthesis of nucleic acids required by pathogenic microorganisms, the bacteria lack nutrition and stop their growth, development, and reproduction . It has an inhibitory effect on various bacteria, including hemolytic streptococcus, staphylococcus, and meningococcus .

Propriétés

IUPAC Name |

4-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGTNYFDHQAOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

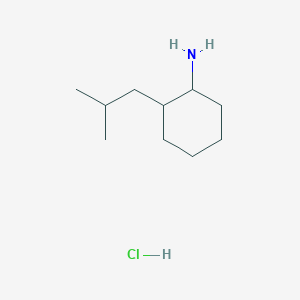

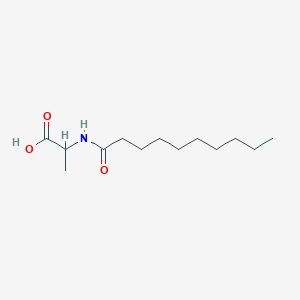

![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

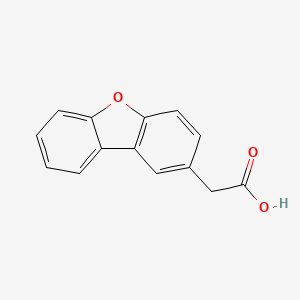

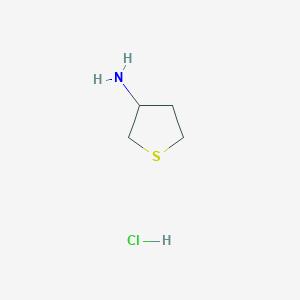

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

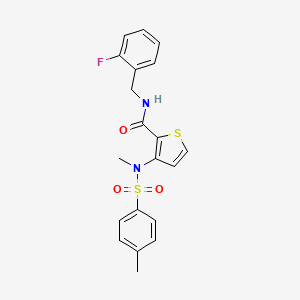

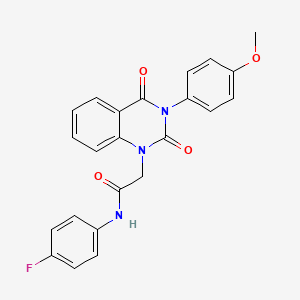

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)